molecular formula C25H23NO4 B557830 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid CAS No. 135944-05-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

Cat. No.: B557830
CAS No.: 135944-05-7
M. Wt: 401,45*27,01 g/mole
InChI Key: KLBKBAAOPOXFSK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401,45*27,01 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-alpha-methyl-L-phenylalanine, also known as Fmoc-alpha-methyl-L-Phe or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, is primarily involved in the formation of biofunctional hydrogel materials . These materials are formed through the self-assembly of peptide derivatives, creating supramolecular nanostructures and their three-dimensional networks .

Mode of Action

The compound’s mode of action is primarily through self-assembly . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways involved in the action of Fmoc-alpha-methyl-L-phenylalanine are related to the formation of supramolecular nanostructures . These structures are formed under aqueous conditions, facilitating active exploration . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Result of Action

The result of the action of Fmoc-alpha-methyl-L-phenylalanine is the formation of stable supramolecular hydrogels . These hydrogels are due to the formation of a supramolecular nanostructure network, which can be used to fabricate a variety of biofunctional materials .

Action Environment

The action of Fmoc-alpha-methyl-L-phenylalanine is influenced by several environmental factors. The formation of hydrogels is facilitated under aqueous conditions . Moreover, the pH and the presence of buffer ions also play a role in the self-assembly of Fmoc-alpha-methyl-L-phenylalanine to gel formation .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBKBAAOPOXFSK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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